molecular formula C7H5ClFN B13434712 2-Chloro-3-fluoro-4-vinylpyridine

2-Chloro-3-fluoro-4-vinylpyridine

Cat. No.: B13434712
M. Wt: 157.57 g/mol
InChI Key: KRCYYTMNCUKFFM-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-vinylpyridine is a heterocyclic organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the third position, and a vinyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-vinylpyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a vinyl group. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. The reaction is carried out at temperatures ranging from 0 to 60 degrees Celsius for 1 to 10 hours, resulting in the formation of 2-chloro-3-fluoropyridine . The vinyl group can then be introduced through further chemical modifications.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes to ensure high yield and purity. The use of copper fluoride as a fluorinating agent and tert-butyl nitrite as a nitrosating agent in a one-pot process is favored due to its simplicity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products:

  • Substituted pyridines, depending on the nucleophile used.
  • Oxidized or reduced derivatives of the vinyl group.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

2-Chloro-3-fluoro-4-vinylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-vinylpyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms, being electron-withdrawing groups, can influence the reactivity of the pyridine ring. The vinyl group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-fluoro-4-vinylpyridine is unique due to the combination of chlorine, fluorine, and vinyl substituents on the pyridine ring. This unique combination imparts distinct chemical properties, making it versatile for various synthetic and industrial applications.

Properties

Molecular Formula

C7H5ClFN

Molecular Weight

157.57 g/mol

IUPAC Name

2-chloro-4-ethenyl-3-fluoropyridine

InChI

InChI=1S/C7H5ClFN/c1-2-5-3-4-10-7(8)6(5)9/h2-4H,1H2

InChI Key

KRCYYTMNCUKFFM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=NC=C1)Cl)F

Origin of Product

United States

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